molecular formula C6H6FNO B8341983 N-(2-fluorophenyl)hydroxylamine

N-(2-fluorophenyl)hydroxylamine

Cat. No.: B8341983
M. Wt: 127.12 g/mol
InChI Key: MYZCBMFUBWGISG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)hydroxylamine is a useful research compound. Its molecular formula is C6H6FNO and its molecular weight is 127.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

N-(2-fluorophenyl)hydroxylamine

InChI

InChI=1S/C6H6FNO/c7-5-3-1-2-4-6(5)8-9/h1-4,8-9H

InChI Key

MYZCBMFUBWGISG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NO)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.5 g of a commercial rhodium catalyst (5% on charcoal) was added to a stirred mixture of 25 g of 2-fluoronitrobenzene and 250 ml of tetrahydrofuran at room temperature. Then 16.5 g of hydrazine hydrate was added, drop-by-drop, to the stirred mixture, maintained at 15°-20° C. After 20 minutes, another 0.5 g of the rhodium catalyst was added, then another 2 g of hydrazine hydrate was added. The mixture was stirred at 15°-20° C. for 2 hours, then filtered through Celite. The filtrate was extracted with ether, the extract was washed with water, and dried (MgSO4) and the solvent was evaporated. The residue was triturated with ether and hexane, and kept cold until filtered. The filter cake was washed with cold hexane and air-dried to give N-(2-fluorophenyl)hydroxylamine (1B) as a colorless solid, mp: 70°-71° C. It is moderately unstable at room temperature.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.